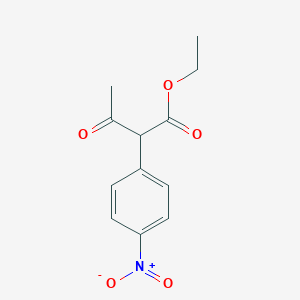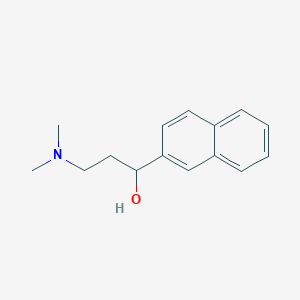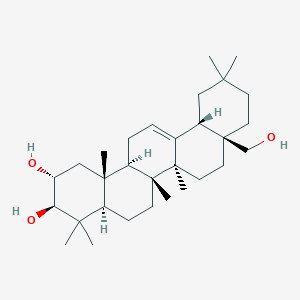
Teluro de manganeso(IV)
Descripción general
Descripción
Manganese(IV) telluride, also known as manganese telluride, is a compound composed of manganese and tellurium. It is represented by the chemical formula MnTe2. This compound is known for its unique magnetic and electronic properties, making it a subject of interest in various scientific research fields.
Aplicaciones Científicas De Investigación
Manganese(IV) telluride has a wide range of scientific research applications due to its unique properties. It is used in the development of high-performance supercapacitors, where it is combined with graphene oxide to enhance electrochemical performance . Additionally, it is studied for its magnetic properties, making it a potential candidate for memory devices, sensors, and biomedical applications . The compound’s ability to undergo various chemical reactions also makes it useful in catalysis and other chemical processes.
Mecanismo De Acción
Target of Action
Manganese(IV) telluride (MnTe2) is primarily targeted for use in energy storage systems, specifically supercapacitors . It has also been synthesized into two-dimensional (2D) structures for potential applications in memory devices, sensors, and biomedical devices .
Mode of Action
Manganese(IV) telluride interacts with its targets through a variety of mechanisms. In energy storage systems, MnTe2 is incorporated into graphene oxide sheets, facilitating electron transfer and augmenting the active electrochemical surface area . This enhances the electrochemical capabilities of the resulting nanocomposite, MnTe/GO . In 2D structures, MnTe2 exhibits a change from antiferromagnetic to paramagnetic behavior, which is attributed to an unbalanced spin population .
Biochemical Pathways
Manganese, a component of mnte2, is known to mediate biochemical pathways that include photosynthesis . It also serves as a reactive intermediate in the breakdown of organic molecules
Pharmacokinetics
It’s worth noting that manganese, a component of mnte2, is known to cross the blood-brain barrier
Result of Action
The primary result of MnTe2’s action is its exceptional performance in energy storage systems. The MnTe/GO nanocomposite exhibits a heightened specific capacity of 2203 F g−1 at a current density of 2 A g−1, demonstrating an impressive retention rate of 99% over 2000 cycles . This highlights its superior stability and its potential as a material for next-generation, high-performance supercapacitor applications .
Action Environment
The action of MnTe2 can be influenced by various environmental factors. For instance, the synthesis of MnTe2 involves a hydrothermal process, suggesting that temperature and pressure could impact its formation . Additionally, the magnetic behavior of 2D MnTe flakes can be influenced by temperature . .
Análisis Bioquímico
Biochemical Properties
For instance, manganese (II) and its derivatives are known for their good biodegradability, biocompatibility, low toxicity, high spin numbers, and long electron relaxation times .
Molecular Mechanism
Manganese in other forms is known to interact with biomolecules and can influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Manganese(IV) telluride has been used in the fabrication of nanostructures for energy storage systems . The stability and degradation of these structures over time are important factors in their performance.
Metabolic Pathways
Manganese in other forms is known to interact with various enzymes and cofactors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese(IV) telluride can be synthesized through several methods, including hydrothermal synthesis, chemical vapor deposition, and solid-state reactions. One common method involves the hydrothermal synthesis where manganese chloride dihydrate and tellurium powder are dissolved in a potassium hydroxide solution and heated under specific conditions . Another method involves the melting of manganese and tellurium followed by liquid phase exfoliation to obtain two-dimensional manganese telluride .
Industrial Production Methods: Industrial production of manganese(IV) telluride typically involves solid-state reactions in sealed environments to prevent contamination. The reaction involves heating manganese and tellurium in a controlled atmosphere to form the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Manganese(IV) telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with strong oxidizing agents and can be reduced under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of manganese(IV) telluride include potassium hydroxide, manganese chloride, and tellurium powder. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of manganese(IV) telluride depend on the specific reaction conditions. For example, in oxidation reactions, manganese oxides and tellurium oxides may be formed, while reduction reactions may yield elemental manganese and tellurium .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to manganese(IV) telluride include other metal tellurides such as cadmium telluride, zinc telluride, and mercury telluride. These compounds share some common properties but also have distinct differences.
Uniqueness: Manganese(IV) telluride is unique due to its combination of magnetic and electronic properties, which are not commonly found in other tellurides. Its ability to form two-dimensional structures and its high electrochemical performance make it a standout material for various applications .
Propiedades
IUPAC Name |
bis(tellanylidene)manganese | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJKBQYOEWVJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12032-89-2 | |
| Record name | Manganese telluride (MnTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese telluride (MnTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese telluride (MnTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.608 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















